molecular formula C11H17N3O2 B2522206 N-(2-Propylaminoethyl)-4-nitroaniline CAS No. 1488659-82-0

N-(2-Propylaminoethyl)-4-nitroaniline

Cat. No.: B2522206
CAS No.: 1488659-82-0
M. Wt: 223.276
InChI Key: GYBLTBQLHOIUSV-UHFFFAOYSA-N
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Description

N-(2-Propylaminoethyl)-4-nitroaniline is an organic compound that belongs to the class of aromatic amines It features a nitro group (-NO2) attached to a benzene ring and an amino group (-NH2) substituted with a propylaminoethyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Propylaminoethyl)-4-nitroaniline typically involves the following steps:

    Nitration of Aniline: Aniline is nitrated using a mixture of concentrated sulfuric acid and nitric acid to produce 4-nitroaniline.

    Alkylation: 4-nitroaniline is then alkylated with 2-bromoethylamine hydrobromide in the presence of a base such as potassium carbonate to form N-(2-aminoethyl)-4-nitroaniline.

    Reductive Alkylation: The final step involves the reductive alkylation of N-(2-aminoethyl)-4-nitroaniline with propylamine in the presence of a reducing agent like sodium cyanoborohydride to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-(2-Propylaminoethyl)-4-nitroaniline undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Oxidation: The amino group can be oxidized to a nitroso group or further to a nitro group using oxidizing agents like potassium permanganate.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation, sulfonation, and nitration.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, or sodium borohydride.

    Oxidation: Potassium permanganate, chromium trioxide.

    Substitution: Halogens (e.g., chlorine, bromine), sulfuric acid, nitric acid.

Major Products

    Reduction: N-(2-Propylaminoethyl)-4-phenylenediamine.

    Oxidation: N-(2-Propylaminoethyl)-4-nitrosoaniline.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

N-(2-Propylaminoethyl)-4-nitroaniline has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-Propylaminoethyl)-4-nitroaniline involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The propylaminoethyl chain may enhance the compound’s ability to penetrate cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    N-(2-Aminoethyl)-4-nitroaniline: Lacks the propyl group, which may affect its biological activity and chemical reactivity.

    N-(2-Propylaminoethyl)-4-aminobenzene:

Uniqueness

N-(2-Propylaminoethyl)-4-nitroaniline is unique due to the presence of both the nitro group and the propylaminoethyl chain, which confer distinct chemical and biological properties

Properties

IUPAC Name

N'-(4-nitrophenyl)-N-propylethane-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O2/c1-2-7-12-8-9-13-10-3-5-11(6-4-10)14(15)16/h3-6,12-13H,2,7-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYBLTBQLHOIUSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNCCNC1=CC=C(C=C1)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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